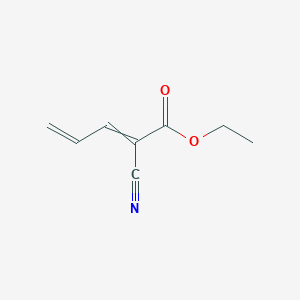
1-Carbamoyl-10H-phenazin-5-ylradical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbamoyl-10H-phenazin-5-ylradical is a compound characterized by its aromatic ring structure, which includes a carbonyl group and a nitrogen heterocycle. This compound is known for its high reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Carbamoyl-10H-phenazin-5-ylradical typically involves multiple steps, starting with the formation of the phenazine core. This can be achieved through the condensation of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Carbamoyl-10H-phenazin-5-ylradical is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields quinone derivatives, while reduction results in amine derivatives.
Scientific Research Applications
1-Carbamoyl-10H-phenazin-5-ylradical has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to undergo redox reactions makes it useful in studies related to cellular respiration and oxidative stress.
Medicine: Research has explored its potential as an anticancer agent due to its ability to generate reactive oxygen species that can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which 1-Carbamoyl-10H-phenazin-5-ylradical exerts its effects is primarily through its redox activity. The compound can participate in electron transfer reactions, generating reactive oxygen species that can interact with various cellular components. These interactions can lead to oxidative damage, which is particularly useful in targeting cancer cells. The molecular targets and pathways involved include mitochondrial enzymes and cellular antioxidants .
Comparison with Similar Compounds
1-Carbamoyl-10H-phenazin-5-ylradical can be compared to other phenazine derivatives, such as:
Phenazine: The parent compound, which lacks the carbamoyl group, is less reactive but still participates in redox reactions.
Phenazine-1-carboxylic acid: This derivative has a carboxyl group instead of a carbamoyl group, altering its reactivity and solubility.
Phenazine-1,6-dicarboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
13397-28-9 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5,10-dihydrophenazine-1-carboxamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7,15-16H,(H2,14,17) |
InChI Key |
MGGYDPTZXGZDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=C3N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



